7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine -

7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4631236
CAS Number:
Molecular Formula: C19H16N4O
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Various synthetic methods have been reported for the synthesis of [, , ]triazolo[1,5-a]pyrimidines. Some common methods include:

  • Cyclocondensation Reactions: This approach involves the reaction of a suitable pyrimidine derivative with a triazole precursor. For example, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate is known to produce 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. []
  • Multi-step Syntheses: These often start from simple starting materials and utilize a sequence of reactions to build the desired triazolopyrimidine skeleton. This approach offers flexibility in introducing various substituents at different positions of the molecule. [, ]
Molecular Structure Analysis

The molecular structure of [, , ]triazolo[1,5-a]pyrimidines has been extensively studied using various spectroscopic techniques, including:

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. [, , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to identify and characterize the different protons and carbon atoms in the molecule. [, , , , ]
  • Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, , , , ]
Mechanism of Action

The mechanism of action for [, , ]triazolo[1,5-a]pyrimidines varies depending on the specific biological activity being considered. Some general mechanisms include:

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes, such as adenosine receptors (A2A and A3) [, , , ], phosphodiesterase 2A [], and thymidylate synthase. []
  • Interaction with Cellular Targets: These compounds can interact with various cellular targets, such as proteins and receptors, to exert their biological effects. [, ]
Physical and Chemical Properties Analysis

The physical and chemical properties of [, , ]triazolo[1,5-a]pyrimidines depend on the nature and position of substituents.

Applications
  • Medicinal Chemistry: This class of compounds has been extensively explored for developing potential drug candidates for treating various diseases, including cancer [, , ], hypertension [], viral infections [], and neurodegenerative disorders like Parkinson’s disease. [, ]
  • Agricultural Chemistry: Derivatives of [, , ]triazolo[1,5-a]pyrimidines have found applications as herbicides and fungicides. [Not discussed in the provided papers]
Future Directions

Future research directions for [, , ]triazolo[1,5-a]pyrimidines include:

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound represents a core structure in the exploration of novel and environmentally friendly synthesis protocols for [, , ]triazolo[1,5-a]pyrimidine derivatives []. The research investigates the use of 4,4’-trimethylenedipiperidine as a green additive to facilitate efficient synthesis.
  • Relevance: This compound shares the fundamental [, , ]triazolo[1,5-a]pyrimidine scaffold with the target compound, 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. Variations arise in the substituents at the 2, 5, and 7 positions, highlighting the versatility of this core structure in medicinal chemistry.

4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine (HmtpO)

  • Compound Description: This compound, an analog of the naturally occurring nucleobase hypoxanthine, serves as a ligand in the synthesis of palladium(II) and platinum(II) organometallic complexes []. These complexes demonstrate promising antitumor activity.

6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a key starting material in the synthesis of isoxazolo- and pyrazolo-fused [, , ]triazolo[1,5-a]pyrimidine derivatives []. The study explores the cyclocondensation reactions with hydroxylamine and hydrazine, leading to the formation of these complex heterocyclic structures.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound, 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The presence of a 6-acetyl and 7-phenyl substitution, in contrast to the 7-[4-(benzyloxy)phenyl] and 2-methyl groups in the target, demonstrates the possibility for structural modification and diversification within this class of compounds.

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

  • Compound Description: MTPPN has undergone theoretical studies using time-dependent density functional theory (TD-DFT) to investigate its structural and spectral properties []. Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) analysis and molecular docking simulations have been performed to assess its potential as a drug candidate. These studies indicate promising inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase.
  • Relevance: This compound exhibits structural similarities to 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine through the shared [, , ]triazolo[1,5-a]pyrimidine core. The distinct substitution patterns, with a phthalonitrile group linked via an oxygen atom at the 7-position in MTPPN, underscore the versatility of this scaffold for exploring diverse chemical space and potential biological activities.

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2]

  • Compound Description: This compound is a cisplatin analog synthesized by reacting 4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine (Hmpto) with K2[PtCl4] []. Its antitumor activity has been assessed in vitro against human cancer cell lines (MCF-7 breast carcinoma and A121 ovarian carcinoma).
  • Relevance: This platinum complex incorporates the 4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine ligand, highlighting the use of [, , ]triazolo[1,5-a]pyrimidine derivatives as building blocks for metal-based anticancer agents. While structurally distinct from 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine due to its platinum complexation and different substitution pattern, it underscores the potential of the [, , ]triazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.

4,7-dihydro-4,5-dimethyl-7-phenyl-(1,2,4)-triazolo[1,5-a]pyrimidine

  • Compound Description: This compound serves as a reactant in a study investigating the reaction with tosyl azide, which leads to a 1,2-methyl shift and the formation of a tosylimino derivative of 1,2,4-triazolo[1,5-a]pyrimidine [].

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This newly synthesized compound has demonstrated promising in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].
  • Relevance: Although structurally distinct from 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, this compound exemplifies the broader application of the [, , ]triazolo[4,3-a]pyrimidine scaffold in drug discovery, particularly in the context of anticancer agents.

14-(4-Halophenyl)-12-methoxy-14H-benzo[h]chromeno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidines

  • Compound Description: This series of compounds represents a novel class of chromene molecules synthesized and evaluated for their antimicrobial activity [].
  • Compound Description: [(11)C]Preladenant is a PET radiotracer designed for mapping cerebral adenosine A2A receptors [].
  • Relevance: This compound showcases the utility of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, closely related to the [, , ]triazolo[1,5-a]pyrimidine system in the target compound, in developing imaging agents for neurological studies. Although [(11)C]Preladenant differs significantly in its overall structure due to the pyrazolo fusion and complex substitution pattern, it underscores the potential of modifying and adapting related tricyclic heterocyclic systems for specific applications in medicinal chemistry.

5-Methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

  • Compound Description: ibmtp acts as a ligand in the synthesis of mononuclear chlorido platinum(II) complexes studied for their structural properties and in vitro cytotoxic activity against various human tumor cell lines [].

7-(Arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines

  • Compound Description: This class of compounds, with varying aryl substituents, has been investigated for their crystal structures and supramolecular assemblies []. The study analyzes the impact of substituents on intermolecular interactions, such as N–H···N hydrogen bonds.
  • Relevance: These compounds are structurally related to 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, sharing the core [, , ]-triazolo-[1,5-a]pyrimidine system. They differ in the presence of a trifluoromethyl group at the 2-position and an arylamino substituent at the 7-position, in contrast to the 2-methyl and 7-[4-(benzyloxy)phenyl] groups in the target compound. This highlights the possibility for structural variations within the triazolopyrimidine scaffold and their influence on intermolecular interactions and potential solid-state properties.

Ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate

  • Compound Description: This compound has been structurally characterized through X-ray crystallography, providing insights into its molecular geometry and potential relevance in heterocyclic chemistry [].

Ethyl 2-isopropylamino-6-methyl-8-oxo-3-phenyl-3H,8H-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

  • Compound Description: The crystal structure of this compound has been determined, revealing a planar furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine ring system []. The study highlights the importance of weak intermolecular interactions, such as N—H⋯O and C—H⋯O hydrogen bonds and π–π interactions, in stabilizing the crystal packing.

Pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives

  • Compound Description: This series of compounds has been synthesized and evaluated for their affinity towards different subtypes of human adenosine receptors []. Some derivatives exhibit high affinity and selectivity for the A3 receptor subtype, making them potential therapeutic candidates for various conditions.
  • Compound Description: Several heterocyclic compounds, including pyrazolo[1,5-a] pyrimidines, [, , ]triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, incorporating a thiazole moiety have been synthesized and evaluated for their antimicrobial activity [].
  • Relevance: This research highlights the synthesis and biological evaluation of various heterocyclic systems, including [, , ]triazolo[4,3-a]pyrimidines, which are structurally related to 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The inclusion of a thiazole moiety in these compounds emphasizes the exploration of diverse heterocyclic combinations and substitutions for potential therapeutic applications.

3-Methyl-4-(2-phenyl-1,2, 4-triazolo-(1,5-a)pyrimidin-7-yl)furazan

  • Compound Description: This compound has been studied using DFT calculations to elucidate its structural properties, vibrational spectra, and energies []. The research focuses on understanding its electronic structure and potential charge transfer characteristics.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The distinct substitution patterns, featuring a furazan ring linked at the 7-position and a methyl group at the 3-position of the furazan ring, highlight the diversity in substituents possible while retaining the central triazolopyrimidine scaffold.

17. [Cu(en)2(mtpo)2] and 2, where:

    Compound Description: These copper(II) complexes, incorporating the deprotonated Hmpto ligand (mtpo), have been structurally characterized using X-ray crystallography [].

  • Relevance: These complexes demonstrate the coordination chemistry of a closely related [, , ]triazolo[1,5-a]pyrimidine derivative (Hmpto) with copper(II) ions. Although the overall structures differ significantly from 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, they provide insights into the potential metal-binding properties of this class of compounds.

Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: The crystal structure of this compound has been determined, revealing a nearly planar bicyclic triazolopyrimidine ring system [].
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine system with 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The key differences lie in the presence of a 2-chlorophenyl group at position 7, an ethyl carboxylate group at position 6, and a benzylsulfanyl substituent at position 2 in the related compound. This comparison highlights the versatility of the triazolopyrimidine scaffold in accommodating various substituents, leading to diverse molecular architectures and potential biological activities.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

  • Compound Description: This compound acts as a versatile building block for synthesizing various heterocyclic systems, including pyrazoles, pyrimidines, imidazo[1,2-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, pyrido(pyrimido)pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidine, and a 1,2,3,4-tetrazolo[1,5-a]pyrimidine derivative [].
  • Relevance: This compound highlights the use of a thieno[2,3-d]pyrimidine scaffold, structurally related to the [, , ]triazolo[1,5-a]pyrimidine system in 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, as a starting point for accessing a diverse range of heterocyclic compounds.

N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives

  • Compound Description: This series of novel compounds has been synthesized and tested for in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines []. The study investigates the impact of different substituents on their anticancer activity.
  • Relevance: These compounds share the core [, , ]triazolo-[1,5-a]pyrimidine structure with 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The variations in substituents, particularly the presence of a furan ring and an alkylaminomethyl group, illustrate the potential for structural modifications to tune the biological activity of this class of compounds.
  • Compound Description: These compounds are PET and SPECT radiopharmaceuticals, respectively, designed for mapping A2A receptors in the brain [].

2-hydroxy-5-methyl-7-n-propyl-8-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]triazolo[1,5-c]pyrimidine (UP 269-6, Ripisartan)

  • Compound Description: Ripisartan is a non-peptide angiotensin II antagonist that has undergone clinical trials for hypertension and chronic heart failure []. A new synthetic route for its production has been developed.
  • Relevance: While structurally different from 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, Ripisartan exemplifies the successful development of a [, , ]triazolo[1,5-c]pyrimidine derivative as a pharmaceutical agent, highlighting the therapeutic potential of this class of compounds.

6a,7-Dihydro-2,6-dimethyl-7-phenyl-6H-chromeno[4,3-d]-1,2,4-triazolo[1,5-a]pyrimidin-6a-ol

  • Compound Description: This compound has been synthesized and its structure elucidated using spectroscopic techniques, revealing a distorted sofa conformation for the dihydropyrimidine and dihydropyran rings [].

3-(2,4-dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

  • Compound Description: This compound has shown significant apoptotic-inducing and cytotoxic effects against MG-63 (bone cancer) and MCF-7 (breast cancer) cell lines []. It acts as a potent thymidylate synthase inhibitor.
  • Relevance: Despite structural differences from 7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, this compound exemplifies the application of the [, , ]triazolo[4,3-a]pyrimidine scaffold in anticancer drug development.

2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series of compounds represents a novel class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines synthesized through a tandem reaction involving an imidoformamide derivative and acylhydrazines [].

5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine

  • Compound Description: This compound has been synthesized and evaluated as a potential anticonvulsant agent [].

(thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines

  • Compound Description: These compounds were synthesized through selective cyclization reactions of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates, showcasing the versatility of these starting materials in accessing diverse heterocyclic scaffolds [].

1,2,4-triazolo[1,5-a]pyrimidine and pyrimidino[2,1-c][1,2,4]triazin-8-ones

  • Compound Description: Several novel pyrimidine derivatives, including 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones, have been synthesized and evaluated for their antimicrobial and anticancer activities [].
  • Relevance: The presence of 1,2,4-triazolo[4,3-a]pyrimidin-7-ones in this study highlights the relevance of this scaffold, closely related to the [, , ]triazolo[1,5-a]pyrimidine system in the target compound, in medicinal chemistry.

7-methyl-5-oxo-1,5-dihydro-8-[1,2,4]-triazolo[4,3-c]pyrimidinecarboxylic acid derivatives

    1,2,4-triazolol[1,5-alpha]pyrimidines

    • Compound Description: A series of these compounds, featuring morpholine, piperidine, or piperazine moieties, has been synthesized and evaluated for antihypertensive activity. Some compounds showed promising in vitro and in vivo results [].

    N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) that has demonstrated promising results in preclinical studies for cognitive enhancement [].

    4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives (8a-j)

    • Compound Description: These compounds, featuring a 1,2,4-triazole linked to a pyrazole moiety, were synthesized and exhibited excellent antibacterial and anticancer activities [].

    2-phenyl-4-methylfuran [2,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (5a-c)

    • Compound Description: These novel compounds, incorporating a furan ring into the triazolopyrimidine scaffold, have been synthesized and characterized [].

    5-methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines

    • Compound Description: These compounds are starting materials in a study investigating their reaction with benzylamine, leading to the formation of 1-hydroxyimidazoles through an unusual ring transformation [].
    • Compound Description: This compound, characterized by X-ray crystallography, demonstrates the structural complexity achievable within the pyrazolotriazolopyrimidine scaffold [].
    • Compound Description: A series of tricyclic and tetracyclic ring systems containing the triazolo[1,5-a]pyrimidine core were synthesized and evaluated for their antioxidant properties []. Notably, pyrano[3,4-e]triazolo[1,5-a]pyrimidine derivatives exhibited the most potent activity.
    • Compound Description: Various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidine derivatives, were synthesized from a common starting material, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate [].
    • Compound Description: This study explores the synthesis and properties of tricyclic heteroaromatic systems containing a bridgehead nitrogen atom, including complex fused triazolopyrimidine derivatives [].

    Properties

    Product Name

    7-[4-(benzyloxy)phenyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

    IUPAC Name

    2-methyl-7-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

    Molecular Formula

    C19H16N4O

    Molecular Weight

    316.4 g/mol

    InChI

    InChI=1S/C19H16N4O/c1-14-21-19-20-12-11-18(23(19)22-14)16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3

    InChI Key

    WQOJSPZQFNESHB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.